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molecular formula C9H10O3S B8774313 Methyl 2-hydroxy-4-(methylthio)benzoate CAS No. 95420-73-8

Methyl 2-hydroxy-4-(methylthio)benzoate

Cat. No. B8774313
M. Wt: 198.24 g/mol
InChI Key: DVTOGCSCXCSZCD-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

The 2-hydroxy-4-(methylthio)benzoic acid (836 mg, 4.54 mmol) was dissolved in MeOH (45 mL). Thionyl chloride (0.35 mL, 4.80 mmol) was added and the solution was heated to 65° C. and left overnight. TLC indicated that there was still starting material present; so more thionyl chloride (1.0 mL, 13.7 mmol) was added. After about 1.5 hour, TLC indicated formation of baseline material; so the reaction was concentrated in vacuo. The crude residue was purified using flash column chromatography (100% CH2Cl2) to give the desired compound as an off-white solid (567 mg, 2.86 mmol, 63%).
Quantity
836 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([S:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:17]O>>[OH:1][C:2]1[CH:10]=[C:9]([S:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
836 mg
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)SC
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After about 1.5 hour
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
so the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.86 mmol
AMOUNT: MASS 567 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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